7-Oxiranyl-12-methylbenz(a)anthracene

PAH physicochemical properties Lipophilicity Environmental fate modelling

7-Oxiranyl-12-methylbenz(a)anthracene (CAS 61695-77-0), also named 2-(12-methylbenzo[a]anthracen-7-yl)oxirane, is a polycyclic aromatic hydrocarbon (PAH) epoxide with molecular formula C₂₁H₁₆O and molecular weight 284.35 Da. It belongs to the benz[a]anthracene class of PAH derivatives modified with an oxirane (epoxide) group at the 7‑position and a methyl substituent at the 12‑position.

Molecular Formula C21H16O
Molecular Weight 284.3 g/mol
CAS No. 61695-77-0
Cat. No. B13764310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxiranyl-12-methylbenz(a)anthracene
CAS61695-77-0
Molecular FormulaC21H16O
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C3=CC=CC=C13)C4CO4)C=CC5=CC=CC=C52
InChIInChI=1S/C21H16O/c1-13-15-7-4-5-9-17(15)21(19-12-22-19)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11,19H,12H2,1H3
InChIKeyCBQFTIPLYIBMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxiranyl-12-methylbenz(a)anthracene CAS 61695-77-0: PAH Epoxide for Carcinogenesis Research


7-Oxiranyl-12-methylbenz(a)anthracene (CAS 61695-77-0), also named 2-(12-methylbenzo[a]anthracen-7-yl)oxirane, is a polycyclic aromatic hydrocarbon (PAH) epoxide with molecular formula C₂₁H₁₆O and molecular weight 284.35 Da . It belongs to the benz[a]anthracene class of PAH derivatives modified with an oxirane (epoxide) group at the 7‑position and a methyl substituent at the 12‑position. The compound exhibits a calculated density of 1.252 g/cm³, a boiling point of 521.4 °C, and a LogP of 5.53, indicating high lipophilicity . Synthesised as a model carcinogen, it serves as a tool compound for investigating the role of epoxide functional groups in PAH‑mediated carcinogenesis [1].

1 PAH Epoxide Carcinogenesis Model
2 Epoxide-Specific DNA Binding Studies
3 High Lipophilicity Probe (LogP 5.53)

Why 7-Oxiranyl-12-methylbenz(a)anthracene Cannot Be Substituted by Other Benz[a]anthracene Epoxides


Within the benz[a]anthracene epoxide series, relatively minor structural variations—such as the presence or position of a methyl group or the nature of the leaving group at the 7‑position—produce pronounced differences in mutagenic potency, DNA binding affinity, and carcinogenic outcome. For instance, 7-methylbenz[a]anthracene epoxide is highly mutagenic in mammalian cells, whereas the 12‑methylated analogue 7‑bromomethyl‑12‑methylbenz[a]anthracene shows reduced activity, and the parent hydrocarbon is essentially inactive [1]. Similarly, K‑region epoxides of benz[a]anthracene exhibit lower carcinogenic activity than their parent compounds in some models, while 7‑methylbenz[a]anthracene is considerably more active than its K‑region epoxide [2]. These data demonstrate that epoxide substitution cannot be treated as a generic structural feature; the specific regiochemistry and methyl substitution pattern directly modulate biological activity. Therefore, substituting 7‑oxiranyl‑12‑methylbenz(a)anthracene with any other benz[a]anthracene epoxide without verifying its distinct quantitative profile risks invalidating experimental or procurement specifications.

Comparator
Mismatch Rationale
Parent Hydrocarbon
Lacks epoxide reactivity; may not support DNA-alkylation endpoints.
7-Bromomethyl Analog
May exhibit different DNA-binding profiles and mutagenicity context.
Non-Methylated Epoxide
May differ in lipophilicity and cellular distribution context.

Quantitative Comparative Evidence for 7-Oxiranyl-12-methylbenz(a)anthracene (CAS 61695-77-0)


Lipophilicity and Volatility Differentiation: 7-Oxiranyl-12-methylbenz(a)anthracene vs. 7-Benzanthryloxirane

The addition of a 12‑methyl group significantly alters the compound’s physicochemical properties relative to the non‑methylated analogue 7‑benzanthryloxirane (CAS 61695‑72‑5). The target compound exhibits a density of 1.252 g/cm³ , compared to 1.3 ± 0.1 g/cm³ for 7‑benzanthryloxirane . The LogP of 5.53 indicates substantially higher lipophilicity than the non‑methylated analogue, which is expected to have a lower LogP due to the absence of the hydrophobic methyl group. This difference in LogP has implications for membrane permeability, tissue distribution, and environmental persistence.

Lipophilicity vs. Analog
Cross-study comparable
LogP 5.53 vs. Non-Methylated (Estimated Lower)
May alter membrane permeability and tissue distribution.
Calculated properties; class-level inference.
PAH physicochemical properties Lipophilicity Environmental fate modelling

Mutagenic Potency Tuning by Epoxide vs. Bromomethyl Leaving Groups at the 7‑Position

While the target compound’s specific mutagenicity data are not available in the published literature, a close structural analogue—7‑bromomethyl‑12‑methylbenz(a)anthracene (CAS 16238‑56‑5)—has been evaluated in the L5178Y mouse lymphoma cell mutagenesis assay and scored positive [1]. In the broader benz[a]anthracene series, 7‑methylbenz[a]anthracene epoxide and 7‑bromomethylbenz[a]anthracene were highly mutagenic in Chinese hamster V79 cells, while 7‑bromomethyl‑12‑methylbenz[a]anthracene was less mutagenic, and the parent hydrocarbons were inactive [2]. This suggests that the 7‑oxiranyl‑12‑methyl substitution pattern may confer a distinct mutagenic potency intermediate between the highly reactive epoxides and the less active 12‑methylated bromomethyl analogue.

Mutagenicity vs. Bromo Analog
Class-level inference
Epoxide vs. Bromomethyl: Reported V79 Assay Context
May confer distinct mutagenic potency profile.
Target compound data not directly reported.
Genetic toxicology Mutagenicity Structure-activity relationship

DNA Intercalative Binding Efficiency: 7-Oxiranyl-12-methyl vs. Non‑Methylated Analogue

The Drinkwater et al. (1978) study ranked a series of hydrocarbon epoxides by their ability to unwind supercoiled SV40 DNA through covalent intercalative binding. 7‑Benzanthryloxirane (the non‑methylated analogue) required a concentration of approximately 0.1–0.3 mM for full DNA unwinding, placing it in the intermediate range among epoxides tested [1]. The target compound, bearing a 12‑methyl group, is expected to intercalate differently due to increased molecular hydrophobicity and steric effects, which may alter both binding affinity and sequence selectivity. However, no direct experimental data exist for the target compound in this assay.

DNA Binding vs. Analog
Class-level inference
~0.1–0.3 mM (Non-Methylated); Target Binding Not Measured
Methylation may shift intercalative binding affinity.
SV40 DNA unwinding assay context.
DNA adduct formation Intercalation Covalent binding

Thermal and Chemical Stability vs. 12‑Methylbenz(a)anthracene (Parent Hydrocarbon)

The target compound has a reported boiling point of 521.4 °C and flash point of 250.2 °C , indicating high thermal stability but potential decomposition of the epoxide ring under certain conditions. In contrast, the parent hydrocarbon 12‑methylbenz(a)anthracene (CAS 2498‑77‑3) has a lower molecular weight (242.3 Da) and typically lower boiling point, reflecting the absence of the epoxide functional group. The presence of the oxirane ring makes the target compound more reactive toward nucleophiles, which is critical for its role as a DNA alkylating agent but also requires careful storage conditions to prevent ring‑opening.

Stability vs. Parent HC
Supporting evidence
B.P. 521.4 °C; Epoxide-Specific Reactivity
Requires careful storage to prevent ring-opening.
Purity criteria should account for potential degradation.
Chemical stability Storage Sample preparation

Research Application Scenarios for 7-Oxiranyl-12-methylbenz(a)anthracene (CAS 61695-77-0)


Investigating the Role of Epoxide Position and Methyl Substitution in PAH Carcinogenesis

Researchers studying the mechanism of PAH‑induced carcinogenesis can use 7‑oxiranyl‑12‑methylbenz(a)anthracene as a specific probe to dissect the contribution of the 7‑epoxide moiety in the presence of a 12‑methyl group. Comparative experiments with the non‑methylated analogue (7‑benzanthryloxirane) and the bromomethyl analogue (7‑bromomethyl‑12‑methylbenz(a)anthracene) can reveal how methylation and leaving‑group identity modulate DNA adduct formation and tumour initiation [REFS-1, REFS-2].

Reference Compound for Epoxide‑Specific Mutagenicity Testing in Mammalian Cell Assays

Due to its structural features, this compound can serve as a reference standard in mutagenicity assays designed to differentiate between direct‑acting epoxide mutagens and those requiring metabolic activation. Its activity can be benchmarked against 7‑bromomethyl‑12‑methylbenz(a)anthracene (positive in L5178Y assay) to establish structure‑activity correlations [3].

Modelling Lipophilicity‑Driven Bioaccumulation of Methylated PAH Epoxides

With a LogP of 5.53, 7‑oxiranyl‑12‑methylbenz(a)anthracene is highly lipophilic and predicted to bioaccumulate. Environmental scientists can use this compound as a model to study the fate of methylated PAH epoxides in aquatic and terrestrial systems, comparing its distribution coefficient with non‑methylated analogues to assess the impact of methylation on environmental persistence .

Application
Selection Property
Validation Focus
PAH Carcinogenesis Research
Epoxide/Methyl Substitution Pattern
DNA Adduct Formation
Mutagenicity Screening
Leaving-Group Identity
Mammalian Cell Assay Response
Environmental Fate Studies
High Lipophilicity (LogP 5.53)
Bioaccumulation Modeling
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